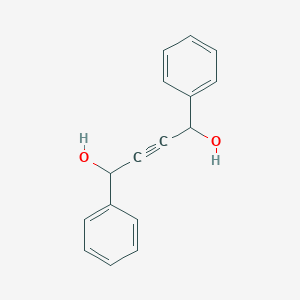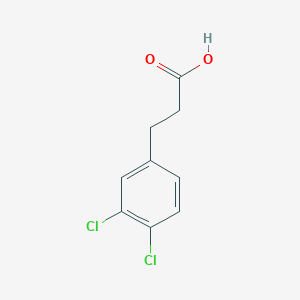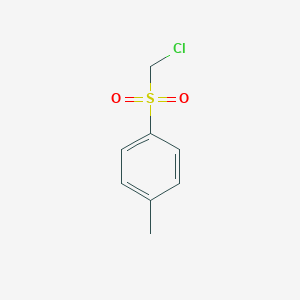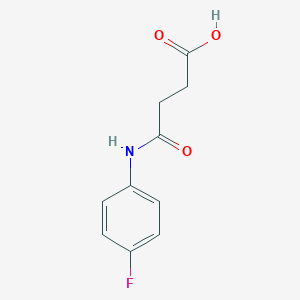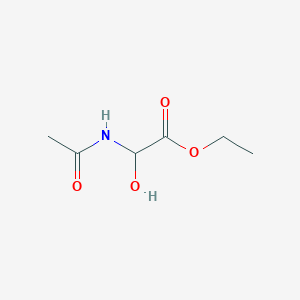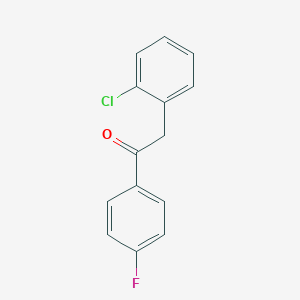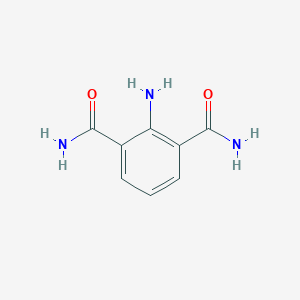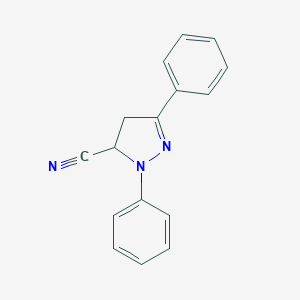
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile, also known as DPPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DPPC has been shown to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties.
作用機序
The exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial activity against various bacteria and fungi. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).
実験室実験の利点と制限
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, one limitation of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood, which can make it challenging to design experiments to study its biological activities.
将来の方向性
There are several future directions for research on 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. One area of interest is the development of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the structure-activity relationship of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile to identify more potent analogs. In addition, further studies are needed to elucidate the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile and to understand its potential side effects.
合成法
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can be synthesized by the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial and anti-viral properties.
特性
CAS番号 |
3426-35-5 |
|---|---|
製品名 |
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile |
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC名 |
2,5-diphenyl-3,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C16H13N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-10,15H,11H2 |
InChIキー |
BSKPIEALJAZZOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
正規SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



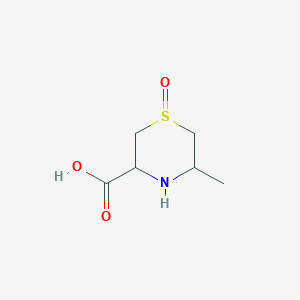
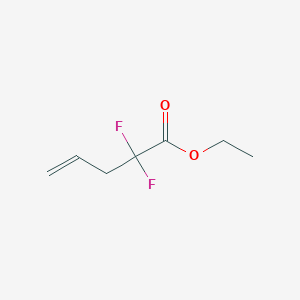
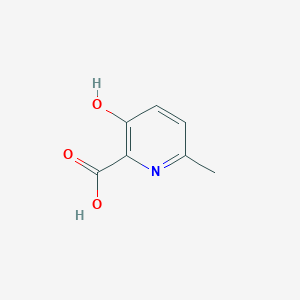
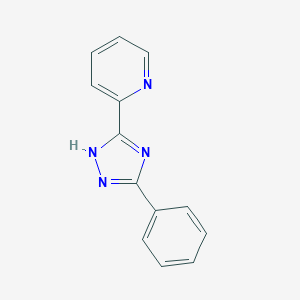
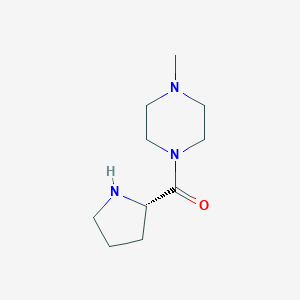
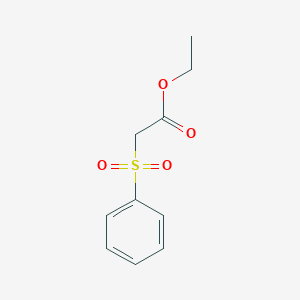
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
